Carbonic acid;1,5-dimethyl-2-phenylpyrazol-3-imine
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Overview
Description
Carbonic acid;1,5-dimethyl-2-phenylpyrazol-3-imine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is known for its unique chemical structure, which includes a carbonic acid moiety and a 1,5-dimethyl-2-phenylpyrazol-3-imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic acid;1,5-dimethyl-2-phenylpyrazol-3-imine typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out under controlled conditions, and the resulting product is characterized using techniques such as single crystal X-ray diffraction (XRD) analysis . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid;1,5-dimethyl-2-phenylpyrazol-3-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazole derivatives.
Scientific Research Applications
Carbonic acid;1,5-dimethyl-2-phenylpyrazol-3-imine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Carbonic acid;1,5-dimethyl-2-phenylpyrazol-3-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-4-(2-hydroxy-1,2-diphenylethylideneamino)-2-phenylpyrazol-3-one: Another pyrazole derivative with similar structural features.
Indole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
Carbonic acid;1,5-dimethyl-2-phenylpyrazol-3-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
carbonic acid;1,5-dimethyl-2-phenylpyrazol-3-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.CH2O3/c1-9-8-11(12)14(13(9)2)10-6-4-3-5-7-10;2-1(3)4/h3-8,12H,1-2H3;(H2,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIFIQAJGOLWEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=N)N(N1C)C2=CC=CC=C2.C(=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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